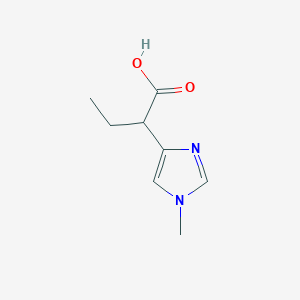

2-(1-Methyl-1H-imidazol-4-yl)butanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H12N2O2 |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

2-(1-methylimidazol-4-yl)butanoic acid |

InChI |

InChI=1S/C8H12N2O2/c1-3-6(8(11)12)7-4-10(2)5-9-7/h4-6H,3H2,1-2H3,(H,11,12) |

InChI Key |

FXMKEKVVGYFOGU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CN(C=N1)C)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 1 Methyl 1h Imidazol 4 Yl Butanoic Acid

Conventional and Established Synthetic Routes for Imidazole-Butanoic Acid Scaffolds

The construction of imidazole-butanoic acid scaffolds typically involves a two-pronged strategy: formation of the imidazole (B134444) ring and subsequent or concurrent introduction of the butanoic acid side chain.

Ring-Closing Reactions for Imidazole Formation

Several classical and modern organic reactions are employed to construct the imidazole core. These multicomponent reactions are valued for their efficiency in building molecular complexity from simple precursors. wikipedia.orgscribd.com

One of the foundational methods is the Debus-Radziszewski imidazole synthesis . This reaction involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia. wikipedia.orgwikiwand.comslideshare.net By using a primary amine in place of ammonia, N-substituted imidazoles can be readily prepared. wikipedia.org The reaction proceeds in two conceptual stages: the initial formation of a diimine from the dicarbonyl and ammonia, followed by condensation with the aldehyde to close the ring. wikiwand.com

Another powerful and versatile method is the Van Leusen imidazole synthesis . This reaction typically prepares 1,5-disubstituted or 1,4,5-trisubstituted imidazoles from aldimines and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgtsijournals.com The aldimine can be generated in situ from an aldehyde and an amine, making it a one-pot, three-component reaction (vL-3CR). tandfonline.comnih.gov The mechanism involves the base-induced cycloaddition of TosMIC to the carbon-nitrogen double bond of the imine, followed by the elimination of toluenesulfinic acid to form the aromatic imidazole ring. organic-chemistry.orgwikipedia.org

Table 1: Comparison of Conventional Imidazole Ring Synthesis Methods

| Method | Reactants | Key Features | Primary Substitution Pattern |

| Debus-Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia/Primary Amine | Multi-component, commercially used. wikipedia.orgscribd.com | Variably substituted imidazoles |

| Van Leusen Synthesis | Aldimine (or Aldehyde + Amine), Tosylmethyl isocyanide (TosMIC) | Versatile for substituted imidazoles, can be a one-pot three-component reaction. organic-chemistry.orgtandfonline.com | 1,5-disubstituted or 1,4,5-trisubstituted |

Functionalization Strategies for Butanoic Acid Side Chain Introduction

Once the imidazole ring is formed, or using a suitably substituted precursor, the butanoic acid side chain is introduced. A primary method for this is the N-alkylation of a pre-formed imidazole . This involves reacting the imidazole nitrogen with a halo-substituted butanoic acid ester, such as ethyl 2-bromobutanoate. nih.govciac.jl.cnresearchgate.net The reaction is typically carried out in the presence of a base to deprotonate the imidazole, enhancing its nucleophilicity. ciac.jl.cn The choice of base and solvent can influence the regioselectivity of alkylation in unsymmetrically substituted imidazoles. otago.ac.nz Subsequent hydrolysis of the ester group yields the desired carboxylic acid.

Another strategy involves building the side chain from a simpler functional group already attached to the imidazole. For instance, an imidazole-4-carboxaldehyde could undergo a Wittig or Horner-Wadsworth-Emmons reaction to install a carbon-carbon double bond, followed by reduction and further elaboration to the butanoic acid chain.

Stereoselective Synthesis Approaches to 2-(1-Methyl-1H-imidazol-4-yl)butanoic acid and Analogues

The chiral center at the C2 position of the butanoic acid side chain necessitates stereoselective synthetic methods to obtain enantiomerically pure compounds.

A common strategy involves the use of chiral auxiliaries . These are chiral molecules that are temporarily attached to the synthetic precursor to direct the stereochemical outcome of a key reaction. wikipedia.org For the synthesis of chiral 2-substituted carboxylic acids, oxazolidinones are frequently used auxiliaries. wikipedia.org The carboxylic acid is first converted to an imide with the chiral oxazolidinone. Deprotonation followed by diastereoselective alkylation establishes the chiral center. Finally, the auxiliary is cleaved to release the enantiomerically enriched carboxylic acid. nih.gov

Another approach is asymmetric catalysis , where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. Catalytic asymmetric hydrogenation of a suitable α,β-unsaturated precursor is a powerful method for setting the stereocenter.

Furthermore, diastereoisomeric salt resolution can be employed. This involves reacting the racemic carboxylic acid with a chiral amine to form diastereomeric salts. Since diastereomers have different physical properties, they can be separated by crystallization. Subsequent acidification of the separated salts liberates the individual enantiomers of the carboxylic acid.

Green Chemistry Principles in the Synthesis of Imidazole Derivatives

Modern synthetic chemistry emphasizes the use of environmentally benign methods. The synthesis of imidazole derivatives has benefited from the application of green chemistry principles, such as the use of alternative energy sources and biocatalysis.

Solvent-Free and Microwave-Assisted Syntheses

Microwave-assisted synthesis has emerged as a valuable tool for accelerating organic reactions. monash.edu The synthesis of N-alkylimidazoles and polysubstituted imidazoles via multicomponent reactions can be significantly expedited, often with improved yields, by using microwave irradiation. monash.edunih.govnih.gov This technique reduces reaction times from hours or days to minutes and can often be performed with less solvent, aligning with green chemistry goals. monash.eduorganic-chemistry.org For example, the N-alkylation of imidazoles and the construction of benzimidazole (B57391) rings have been efficiently achieved under microwave conditions. nih.govresearchgate.net

Table 2: Advantages of Microwave-Assisted Imidazole Synthesis

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Often hours to days monash.edu | Typically minutes nih.gov |

| Energy Efficiency | Lower (bulk heating) | Higher (direct molecular heating) monash.edu |

| Yields | Variable | Often improved nih.gov |

| Solvent Use | Often requires significant volumes | Can be reduced or performed solvent-free |

Biocatalytic and Chemoenzymatic Transformations

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity and under mild, aqueous conditions. researchgate.net For the synthesis of molecules like this compound, a key transformation is the formation of the carboxylic acid group.

Chemoenzymatic synthesis combines traditional chemical steps with biocatalytic ones to create efficient and stereoselective routes. acs.orgnih.gov Enzymes such as aldehyde dehydrogenases can be used for the selective oxidation of an aldehyde precursor to the corresponding carboxylic acid, often with high chemoselectivity and avoiding the harsh oxidants used in traditional chemistry. nih.gov

A particularly relevant biocatalytic approach is the oxidation of alkyl side chains . Certain microorganisms contain enzymes, such as P450 monooxygenases, that can selectively oxidize the terminal methyl group of an alkyl chain through to a carboxylic acid. nih.govorganic-chemistry.org This allows for the conversion of a precursor like 1-methyl-4-butyl-1H-imidazole directly into the target butanoic acid derivative under environmentally benign conditions. Carboxylic acid reductases (CARs) are another class of enzymes that can be used in the synthesis of valuable chemicals. semanticscholar.orgresearchgate.net The development of enzymatic methods for producing chiral amino acids and other carboxylic acids is a rapidly advancing field. cabidigitallibrary.orgrsc.org

Structural Elucidation and Conformational Analysis of 2 1 Methyl 1h Imidazol 4 Yl Butanoic Acid

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to determining the precise connectivity and electronic environment of atoms within a molecule. For 2-(1-Methyl-1H-imidazol-4-yl)butanoic acid, a complete analysis would necessitate detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is indispensable for mapping the carbon and hydrogen framework of a molecule. A full structural assignment of this compound would require both ¹H and ¹³C NMR data.

¹H NMR spectroscopy would provide information on the chemical environment of each proton, their integrations revealing the number of protons in a given environment, and their splitting patterns (multiplicity) indicating the number of adjacent protons. For this compound, distinct signals would be expected for the protons on the imidazole (B134444) ring, the methyl group attached to the imidazole nitrogen, the methine proton at the chiral center, the methylene (B1212753) protons of the butyl chain, and the terminal methyl group of the butyl chain.

¹³C NMR spectroscopy would complement the proton data by identifying the chemical shifts of each unique carbon atom. This would include the carbons of the imidazole ring, the N-methyl group, the carboxylic acid, and the butanoic acid chain.

Hypothetical ¹H NMR Data Table

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Imidazole ring protons |

| Data not available | Data not available | Data not available | N-CH₃ |

| Data not available | Data not available | Data not available | α-CH |

| Data not available | Data not available | Data not available | β-CH₂ |

| Data not available | Data not available | Data not available | γ-CH₃ |

| Data not available | Data not available | Data not available | COOH |

Hypothetical ¹³C NMR Data Table

| Chemical Shift (ppm) | Assignment |

| Data not available | Imidazole ring carbons |

| Data not available | N-CH₃ |

| Data not available | α-C |

| Data not available | β-C |

| Data not available | γ-C |

| Data not available | C=O |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would confirm the elemental composition of this compound. Under electron ionization (EI), the molecule would be expected to fragment in a predictable manner. Key fragmentation pathways would likely involve the loss of the carboxylic acid group, cleavage of the butanoic acid side chain, and fragmentation of the imidazole ring.

Hypothetical Mass Spectrometry Data Table

| m/z | Proposed Fragment |

| Data not available | [M]⁺ (Molecular Ion) |

| Data not available | Loss of COOH |

| Data not available | Loss of C₃H₇ |

| Data not available | Imidazole ring fragments |

Solid-State Structural Determination: X-ray Crystallography Studies

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. A successful crystallographic study of this compound would yield precise bond lengths, bond angles, and torsion angles. This data is crucial for understanding the molecule's conformation and intermolecular interactions, such as hydrogen bonding, in the crystalline lattice. To date, no published crystal structure for this specific compound has been found.

Conformational Landscape and Energetic Profiling

Computational chemistry methods, such as Density Functional Theory (DFT), could be employed to model the conformational landscape of this compound. Such studies would identify the low-energy conformers of the molecule and the energy barriers between them. This information is vital for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules. However, without experimental data for validation, these would remain theoretical predictions.

Computational Chemistry and in Silico Investigations of 2 1 Methyl 1h Imidazol 4 Yl Butanoic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to study imidazole (B134444) derivatives, providing a balance between accuracy and computational cost. tmu.ac.inplos.org

The geometry of 2-(1-Methyl-1H-imidazol-4-yl)butanoic acid can be optimized using DFT methods, such as the B3LYP functional with a basis set like 6-311G+(d,p), to determine its most stable conformation. tmu.ac.innih.gov This optimization provides key data on bond lengths, bond angles, and dihedral angles.

Analysis of the electronic structure involves examining the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap are crucial descriptors of a molecule's chemical reactivity and kinetic stability. tmu.ac.in A large energy gap suggests high stability and low reactivity. tmu.ac.in Furthermore, the Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Below is a table of hypothetical quantum chemical parameters for this compound, derived from typical values for similar heterocyclic compounds.

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule |

| Mulliken Atomic Charges | N1: -0.4, N3: -0.5 | Predicts sites for intermolecular interactions |

Note: These values are illustrative and would require specific DFT calculations for confirmation.

Molecular Docking Simulations with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. unar.ac.id This simulation is crucial for understanding the potential mechanism of action of a compound and for structure-based drug design. researchgate.net For imidazole derivatives, docking studies have been successfully used to investigate their inhibitory potential against various enzymes, such as 14α-demethylase. researchgate.netrjptonline.org

The process involves preparing the 3D structures of both the ligand (this compound) and the target protein, followed by the use of docking software like AutoDock or GOLD to explore possible binding modes within the protein's active site. researchgate.netrjptonline.org

The stability of a ligand-protein complex is determined by the network of intermolecular interactions. Docking simulations provide a detailed profile of these interactions. For imidazole-containing compounds, common interactions include:

Hydrogen Bonds: The nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylic acid group can act as hydrogen bond acceptors, while the carboxylic acid's hydroxyl group can be a donor.

Pi-Interactions: The aromatic imidazole ring can engage in π-π stacking or π-cation interactions with aromatic or charged amino acid residues like phenylalanine (Phe), tyrosine (Tyr), tryptophan (Trp), or arginine (Arg). researchgate.net

Hydrophobic Interactions: The methyl and butyl groups contribute to hydrophobic interactions with nonpolar residues in the binding pocket.

An illustrative table of potential interactions for this compound with a hypothetical enzyme active site is provided below.

| Interaction Type | Ligand Moiety Involved | Potential Amino Acid Residues |

| Hydrogen Bond (Acceptor) | Imidazole Nitrogen (N1), Carboxyl Oxygen | Serine, Threonine, Arginine |

| Hydrogen Bond (Donor) | Carboxyl Hydroxyl | Aspartate, Glutamate |

| π-π Stacking | Imidazole Ring | Phenylalanine, Tyrosine |

| Hydrophobic | Butyl Chain, Methyl Group | Leucine, Valine, Isoleucine |

A key output of molecular docking is the prediction of binding affinity, typically expressed as a binding energy score in kcal/mol. semanticscholar.org Lower binding energy values indicate a more stable ligand-protein complex and potentially higher potency. unar.ac.id Scoring functions within docking programs calculate this affinity by estimating the free energy change upon ligand binding, considering factors like electrostatic interactions, van der Waals forces, and desolvation energy.

Different software employs various scoring functions, leading to different scoring scales. For example, AutoDock Vina provides a binding affinity score where more negative values are more favorable. These predicted affinities are valuable for ranking potential drug candidates and prioritizing them for further experimental testing. ekb.eg

Quantitative Structure-Activity Relationship (QSAR) Modeling for Imidazole Compounds

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For imidazole derivatives, QSAR models have been developed to predict various activities, including antiviral and antifungal properties. rjptonline.orgnih.gov These models are powerful tools in medicinal chemistry for designing new compounds with enhanced potency.

QSAR methodologies can be broadly categorized into 2D and 3D approaches.

2D-QSAR: This method uses descriptors calculated from the 2D representation of the molecule. These descriptors can be physicochemical (e.g., LogP for hydrophobicity, molar refractivity for steric bulk), electronic (e.g., Hammett constants), or topological indices. nih.gov A statistical method, such as Multiple Linear Regression (MLR), is then used to build a predictive model. nih.gov

3D-QSAR: This approach considers the 3D structure of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used. These methods align a series of molecules and calculate their steric and electrostatic fields. rjptonline.org The resulting field values are then correlated with biological activity, producing contour maps that visualize regions where modifications to the molecular structure could improve activity. rjptonline.orgresearchgate.net

The development of a robust and predictive QSAR model relies heavily on two critical steps: the selection of relevant descriptors and rigorous model validation.

Descriptor Selection: From a large pool of calculated descriptors, a subset that has the most significant correlation with biological activity must be chosen. This is often achieved using statistical techniques like factor analysis or genetic function approximation to avoid issues with multicollinearity and overfitting. nih.gov Important descriptors for imidazole compounds often include atomic van der Waals volumes, electronegativities, and hydrophobicity. researchgate.net

Model Validation: A QSAR model's statistical significance and predictive power must be thoroughly validated. Common validation parameters include:

Coefficient of determination (R²): Measures the goodness of fit for the training set.

Cross-validation coefficient (q²): Often determined using the leave-one-out (LOO) method, this parameter assesses the model's internal predictive ability. A q² value greater than 0.5 is generally considered indicative of a good model. nih.gov

External Validation: The model's ability to predict the activity of an external test set of compounds (not used in model generation) is the ultimate test of its utility. nih.gov

A summary of key statistical parameters for a hypothetical QSAR model is presented in the table below.

| Statistical Parameter | Typical Value | Description |

| R² (Coefficient of Determination) | > 0.80 | Indicates a good fit of the model to the training data. |

| q² (Cross-validation Coefficient) | > 0.70 | Suggests good internal predictive power of the model. nih.gov |

| F-test value | High | Indicates the statistical significance of the regression model. |

| p-value | < 0.05 | Shows that the model's results are statistically significant. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

In a typical MD simulation of this compound, a force field would be chosen to describe the intramolecular and intermolecular interactions. The system would then be solvated in a box of water molecules to mimic physiological conditions, and the temperature and pressure would be maintained to simulate a specific environment. The simulation would then be run for a period of time, typically nanoseconds to microseconds, to observe the dynamic behavior of the molecule.

The stability of this compound can be assessed by analyzing various parameters from the MD simulation, such as the root-mean-square deviation (RMSD) of the atomic positions from their initial state. A stable conformation would exhibit a low and fluctuating RMSD, while large deviations could indicate conformational instability. Additionally, the analysis of hydrogen bonding patterns and solvent accessible surface area can provide further information about the compound's stability and interactions with its environment.

Table 1: Key Parameters in Molecular Dynamics Simulations

| Parameter | Description | Relevance to Stability Analysis |

| Force Field | A set of empirical energy functions and parameters used to describe the potential energy of a system of atoms or molecules. | Determines the accuracy of the simulated interactions and, consequently, the reliability of the stability assessment. |

| Solvation Model | The method used to represent the solvent in the simulation, which can be explicit (individual solvent molecules) or implicit (a continuous medium). | Crucial for accurately modeling the effects of the solvent on the compound's conformation and stability. |

| Simulation Time | The duration of the MD simulation. | Longer simulation times allow for the observation of a wider range of conformational changes and more reliable stability predictions. |

| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of a superimposed molecule and a reference structure. | A primary indicator of conformational stability; low, stable RMSD values suggest a stable structure. |

| Radius of Gyration (Rg) | A measure of the compactness of a molecule. | Changes in Rg can indicate conformational changes, such as unfolding or folding. |

| Hydrogen Bonds | The number and duration of hydrogen bonds formed by the molecule with itself or the solvent. | Provides insights into the specific interactions that contribute to the stability of the compound. |

Chemoinformatics and Ligand-Based Drug Design (LBDD) Applications

Chemoinformatics and ligand-based drug design (LBDD) are computational approaches that utilize the knowledge of known active molecules to design new and improved compounds. nih.gov These methods are particularly valuable when the three-dimensional structure of the biological target is unknown. nih.gov For a compound like this compound, LBDD techniques can be employed to predict its biological activity and to guide the design of derivatives with enhanced properties.

One of the most common LBDD methods is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com By identifying the key structural features that are important for activity, QSAR models can be used to predict the activity of new, untested compounds. mdpi.com

Another powerful LBDD technique is pharmacophore modeling. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. researchgate.net By identifying the common pharmacophoric features of a set of active compounds, a pharmacophore model can be generated and used to screen large compound libraries for new potential drug candidates. mdpi.com

For this compound, a pharmacophore model could be developed based on its structural features, such as the imidazole ring (which can act as a hydrogen bond acceptor or donor), the carboxylic acid group (a hydrogen bond donor and acceptor), and the hydrophobic methyl and butyl groups. This model could then be used to search for other compounds that share these features and are therefore likely to have similar biological activities.

Table 2: Ligand-Based Drug Design Methodologies

| Methodology | Description | Application to this compound |

| Quantitative Structure-Activity Relationship (QSAR) | A computational method that quantifies the relationship between the chemical structures of a series of compounds and their biological activity. nih.gov | To predict the biological activity of derivatives of this compound and to identify the structural features that are most important for its activity. nih.gov |

| Pharmacophore Modeling | The process of developing a model that defines the essential steric and electronic features required for a molecule to bind to a specific biological target. researchgate.net | To identify other compounds that are likely to have similar biological activities to this compound by searching for molecules that match its pharmacophoric features. mdpi.com |

| 3D-QSAR | An extension of QSAR that considers the three-dimensional properties of molecules, such as their shape and electrostatic potential. | To develop more accurate predictive models of the biological activity of this compound and its analogs by incorporating information about their 3D structures. |

| Molecular Similarity Searching | A technique used to identify compounds that are structurally similar to a known active molecule. | To find commercially available or synthetically accessible compounds that are similar to this compound and may therefore have similar biological properties. |

Biological Activity Profiling and Mechanistic Elucidation of 2 1 Methyl 1h Imidazol 4 Yl Butanoic Acid Derivatives

Enzyme Inhibition Studies and Mechanistic Insights

The imidazole (B134444) nucleus is a key structural motif in many biologically active molecules and is known to interact with a variety of enzymes. Derivatives of imidazole have been explored for their inhibitory potential against several enzyme classes. For instance, certain imidazole-containing compounds have been identified as inhibitors of transforming growth factor β-activated kinase 1 (TAK1), a key enzyme in inflammatory signaling pathways. The interaction often involves the imidazole ring acting as a scaffold to position other functional groups for optimal binding within the enzyme's active site.

Interaction with Key Enzyme Targets

While direct studies on 2-(1-Methyl-1H-imidazol-4-yl)butanoic acid are not extensively available in the public domain, the broader class of imidazole derivatives has been shown to target a range of enzymes. For example, some imidazole carboxamides have demonstrated potent and selective inhibition of kinases like TAK1. The N-methyl group and the butanoic acid side chain of the title compound would significantly influence its binding affinity and selectivity for different enzyme targets compared to other substituted imidazoles. The carboxylic acid moiety, for instance, could form ionic interactions or hydrogen bonds with amino acid residues in an enzyme's active site, a common feature in the binding of many enzyme inhibitors.

Kinetic and Mechanistic Characterization of Enzyme Inhibition

The kinetic characterization of enzyme inhibition by a compound like this compound would involve determining its inhibition constant (Ki) and its mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). Such studies are crucial for understanding the potency and mechanism of action of an inhibitor. For related imidazole derivatives, kinetic analyses have revealed various inhibition mechanisms. For example, some kinase inhibitors containing an imidazole core have been shown to be ATP-competitive, binding to the ATP-binding site of the enzyme. The specific kinetics of inhibition by this compound would depend on the specific enzyme it interacts with and the nature of the binding interactions.

Interactive Data Table: Hypothetical Enzyme Inhibition Data for Imidazole Derivatives

| Derivative | Target Enzyme | IC50 (µM) | Inhibition Type |

| Imidazole Carboxamide A | TAK1 Kinase | 0.05 | ATP-Competitive |

| Phenylimidazole Derivative B | Cyclooxygenase-2 | 1.2 | Competitive |

| Imidazolyl-propanoic Acid C | Matrix Metalloproteinase-9 | 5.8 | Non-competitive |

Note: This table is illustrative and based on data for related imidazole compounds, not this compound itself.

Receptor Binding and Modulation Investigations

The imidazole scaffold is also a common feature in ligands for various G-protein coupled receptors (GPCRs) and other receptor types. The nature and position of substituents on the imidazole ring play a critical role in determining the receptor binding affinity and whether the compound acts as an agonist, antagonist, or allosteric modulator.

Ligand-Receptor Interaction Analysis

Radioligand binding assays are typically employed to determine the affinity of a compound for a specific receptor. For imidazole derivatives, studies have shown interactions with a variety of receptors, including histamine, adrenergic, and serotonin (B10506) receptors. The 1-methyl group in this compound can influence its interaction with receptors by affecting its conformation and electronic properties. The butanoic acid side chain can also form key interactions with receptor binding pockets. For example, derivatives of butanoic acid have been identified as agonists for the S1P1 receptor.

Functional Assays for Receptor Agonism/Antagonism

Following binding studies, functional assays are used to characterize the biological effect of the ligand-receptor interaction. These assays can measure downstream signaling events, such as changes in intracellular calcium levels or cyclic AMP (cAMP) production. For instance, certain imidazole-based compounds have been characterized as selective agonists for the human H4 receptor. Functional assays would be necessary to determine if this compound activates or blocks a particular receptor.

Antimicrobial Research Perspectives: Investigating Mechanisms of Action

Imidazole-containing compounds are well-known for their antimicrobial properties. The antifungal and antibacterial activity of various imidazole derivatives has been extensively studied.

The proposed mechanisms of antimicrobial action for imidazole derivatives are diverse. A primary mechanism for antifungal azoles involves the inhibition of lanosterol (B1674476) 14α-demethylase, an enzyme crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately cell death.

In bacteria, the mechanisms can be more varied. Some imidazole derivatives may interfere with bacterial cell wall synthesis, disrupt the cell membrane, or inhibit nucleic acid or protein synthesis. The specific mechanism of action of this compound against different microbial species would need to be elucidated through dedicated mechanistic studies. These could include assays to measure cell membrane integrity, analysis of macromolecular synthesis, and identification of specific molecular targets.

Interactive Data Table: Antimicrobial Activity of Representative Imidazole and Butanoic Acid Derivatives

| Compound | Microbial Strain | MIC (µg/mL) |

| Imidazole Derivative X | Staphylococcus aureus | 16 |

| Imidazole Derivative Y | Candida albicans | 8 |

| Butanoic Acid Derivative Z | Escherichia coli | 32 |

Note: This table presents example data for related compound classes to illustrate the potential for antimicrobial activity and is not specific to this compound.

Structure Activity Relationship Sar and Design Principles for 2 1 Methyl 1h Imidazol 4 Yl Butanoic Acid Analogues

Classical SAR Studies: Impact of Substituent Modifications

Classical SAR studies involve the systematic modification of a lead compound's structure to determine the effect of these changes on its biological activity. For 2-(1-methyl-1H-imidazol-4-yl)butanoic acid, a classical SAR campaign would typically investigate the following modifications:

Modification of the Butanoic Acid Chain: Altering the length, branching, and rigidity of the butanoic acid side chain would be a primary focus. Key questions would involve understanding the optimal distance between the imidazole (B134444) ring and the carboxylic acid group for target engagement. The introduction of substituents on the alkyl chain could also probe specific hydrophobic or steric interactions within a binding pocket.

Substitution on the Imidazole Ring: The imidazole ring itself presents several positions for substitution. While the 1-position is methylated in the parent compound, exploration of other alkyl or aryl groups at this position would be crucial. Furthermore, substitution at the 2- and 5-positions of the imidazole ring could significantly impact the electronic properties and steric profile of the molecule, potentially leading to altered binding affinities and selectivities.

Bioisosteric Replacement of the Carboxylic Acid: The carboxylic acid moiety is often a key pharmacophoric element, engaging in hydrogen bonding or ionic interactions. Classical SAR would explore its replacement with other acidic groups (e.g., tetrazole, phosphonic acid) or neutral groups capable of acting as hydrogen bond acceptors to understand the precise requirements for activity.

A hypothetical data table illustrating the kind of data generated from such studies is presented below. It is important to emphasize that this table is for illustrative purposes only and is not based on actual experimental data for this specific compound series.

Hypothetical SAR Data for Analogues of this compound

| Compound ID | R1 (at N1) | R2 (at C2) | R3 (at C5) | Butanoic Acid Modification | Biological Activity (IC50, µM) |

| Parent | CH₃ | H | H | -(CH₂)₃COOH | [Hypothetical Value] |

| Analogue 1 | CH₂CH₃ | H | H | -(CH₂)₃COOH | [Hypothetical Value] |

| Analogue 2 | CH₃ | Cl | H | -(CH₂)₃COOH | [Hypothetical Value] |

| Analogue 3 | CH₃ | H | Br | -(CH₂)₃COOH | [Hypothetical Value] |

| Analogue 4 | CH₃ | H | H | -(CH₂)₂COOH | [Hypothetical Value] |

| Analogue 5 | CH₃ | H | H | -CH(CH₃)CH₂COOH | [Hypothetical Value] |

| Analogue 6 | CH₃ | H | H | -(CH₂)₃CONH₂ | [Hypothetical Value] |

| Analogue 7 | CH₃ | H | H | -(CH₂)₃-tetrazole | [Hypothetical Value] |

Advanced SAR Methodologies: Integrating Computational and Experimental Data

Modern drug discovery heavily relies on the integration of computational and experimental data to build more sophisticated SAR models. For this compound analogues, these methodologies would provide deeper insights into their mechanism of action.

Quantitative Structure-Activity Relationship (QSAR) studies would be instrumental in correlating the physicochemical properties of the analogues with their biological activities. 2D-QSAR could identify key molecular descriptors, such as lipophilicity (logP), molar refractivity, and electronic parameters, that influence activity. 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), would generate three-dimensional models highlighting the steric and electrostatic fields around the molecules that are favorable or unfavorable for activity.

Molecular docking simulations would be employed to predict the binding modes of the analogues within the active site of a specific biological target. This would allow for a rationalization of the observed SAR at an atomic level. For instance, docking studies could reveal why a particular substituent enhances activity by forming an additional hydrogen bond or a favorable hydrophobic interaction.

The synergy between experimental data from classical SAR and computational predictions from QSAR and molecular docking would be crucial for building a robust understanding of the SAR for this compound class.

Rational Design Strategies for Novel Imidazole Derivatives

The insights gained from both classical and advanced SAR methodologies would pave the way for the rational design of novel, more potent, and selective imidazole derivatives based on the this compound scaffold.

Key rational design strategies would include:

Scaffold Hopping: Replacing the imidazole core with other heterocyclic systems that maintain the key pharmacophoric features could lead to novel intellectual property and improved drug-like properties.

Structure-Based Drug Design (SBDD): If the three-dimensional structure of the biological target is known, SBDD can be employed to design ligands that fit optimally into the binding site. This involves designing molecules that complement the shape and chemical environment of the active site, thereby maximizing binding affinity and selectivity.

Fragment-Based Drug Design (FBDD): This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound. For the target of this compound, FBDD could be used to identify optimal fragments for different sub-pockets of the binding site.

Metabolism and Biotransformation Research of Imidazole Containing Butanoic Acids

Identification of Metabolic Pathways

One key metabolic route for compounds with alkyl side chains is oxidation. nih.gov For instance, research on the biotransformation of N-(2-hexylamino-4-phenylimidazol-1-yl)-acetamide by alkane-oxidizing bacteria has demonstrated the oxidation of the alkyl side chain to produce a butanoic acid derivative. nih.govnih.gov This suggests that the butanoic acid side chain of 2-(1-Methyl-1H-imidazol-4-yl)butanoic acid could undergo further oxidation.

Another significant metabolic pathway for imidazole-containing drugs is conjugation, particularly glucuronidation. nih.govnih.gov This process involves the attachment of a glucuronic acid moiety to the molecule, which increases its water solubility and facilitates its excretion from the body. nih.govresearchgate.net Studies on the metabolism of 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide revealed the formation of a glucuronide metabolite. nih.gov For imidazole-containing antifungal drugs, N-glucuronide metabolites have also been identified. nih.gov It is therefore highly probable that this compound undergoes glucuronidation, potentially at the imidazole (B134444) ring nitrogen or the carboxylic acid group of the butanoic acid chain.

The table below summarizes the potential metabolic pathways for this compound based on findings from related compounds.

| Metabolic Pathway | Description | Supporting Evidence from Related Compounds |

| Oxidation | Further oxidation of the butanoic acid side chain. | Biotransformation of an imidazole-containing acetamide (B32628) resulted in the oxidation of the alkyl side chain to a butanoic acid derivative. nih.govnih.gov |

| Glucuronidation | Covalent linkage of glucuronic acid to the molecule. nih.gov | A metabolite of 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide was identified as a glucuronide. nih.gov N-glucuronide metabolites have been reported for imidazole antifungal agents. nih.gov |

Biotransformation Processes and Enzymatic Systems Involved

The biotransformation of imidazole-containing butanoic acids is mediated by specific enzymatic systems within the body, primarily located in the liver. nih.govnih.gov The two main families of enzymes expected to be involved in the metabolism of this compound are the Cytochrome P450 (CYP) monooxygenases and the UDP-glucuronosyltransferases (UGTs). nih.govnih.gov

Cytochrome P450 (CYP) Enzymes:

The CYP enzyme family is a major player in the phase I metabolism of a vast array of xenobiotics, including many drugs. uniba.it These enzymes are responsible for catalyzing oxidative reactions. uniba.it The imidazole ring itself can interact with CYP enzymes, sometimes leading to inhibition of these enzymes. nih.govnih.gov Several isoforms of CYP enzymes have been shown to be involved in the metabolism of imidazole derivatives. nih.gov It is plausible that CYP enzymes could be involved in the oxidation of the butanoic acid side chain of this compound.

UDP-glucuronosyltransferases (UGTs):

UGTs are key enzymes in phase II metabolism, responsible for catalyzing the glucuronidation of various substrates. nih.govresearchgate.net This process is a major pathway for the detoxification and elimination of drugs and other foreign compounds. nih.gov Research has demonstrated that UGTs are involved in the metabolism of imidazole-containing antifungal drugs, leading to the formation of N-glucuronides. nih.gov Specifically, UGT1A4 has been identified as a key enzyme in the metabolism of several imidazole compounds, with UGT1A3 also showing involvement. nih.gov It is therefore highly likely that UGTs, particularly isoforms from the UGT1A and UGT2B families, are responsible for the glucuronidation of this compound. nih.govnih.gov

The following table details the enzymatic systems likely involved in the biotransformation of this compound.

| Enzymatic System | Metabolic Process | Specific Enzymes Implicated from Related Research |

| Cytochrome P450 (CYP) Monooxygenases | Oxidation of the butanoic acid side chain. | Various CYP isoforms are known to metabolize imidazole derivatives. nih.gov |

| UDP-glucuronosyltransferases (UGTs) | Glucuronidation of the imidazole ring or carboxylic acid group. | UGT1A4 and UGT1A3 are involved in the N-glucuronidation of imidazole antifungals. nih.gov UGTs from the 1A and 2B families play a key role in drug metabolism. nih.gov |

Analytical Method Development and Validation for 2 1 Methyl 1h Imidazol 4 Yl Butanoic Acid

Chromatographic Techniques for Separation and Quantification

The accurate separation and quantification of 2-(1-Methyl-1H-imidazol-4-yl)butanoic acid in various matrices, particularly for research and development purposes, relies on robust chromatographic techniques. The choice of method depends on factors such as the complexity of the sample matrix, the required sensitivity, and the specific analytical goals, such as chiral separation or high-throughput analysis.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. pensoft.net In a typical RP-HPLC setup, a non-polar stationary phase (like C8 or C18) is used with a polar mobile phase. pensoft.netnih.gov The separation is achieved based on the differential partitioning of the analyte between the two phases.

For this compound, a method utilizing a C18 column with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate (B84403) buffer) is a common starting point. pensoft.net Adjusting the pH of the mobile phase is critical for controlling the retention time and peak shape of the acidic analyte. pensoft.net UV detection is often employed for quantification, with the wavelength selected based on the chromophoric imidazole (B134444) ring of the molecule. nih.gov

Table 1: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.025 M Potassium Phosphate (KH2PO4) buffer (pH 3.0) (50:50 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV/VIS at 225 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

This method is designed to provide a balance between resolution and analysis time, making it suitable for routine analysis in a research setting. pensoft.net

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC, offering advantages in terms of speed and reduced environmental impact due to its use of supercritical carbon dioxide as the primary mobile phase component. While specific SFC applications for this compound are not extensively documented in the literature, the technique holds significant potential, particularly for chiral separations.

Since this compound possesses a chiral center at the second carbon of the butanoic acid chain, separating its enantiomers can be crucial for understanding its biological activity. SFC, coupled with chiral stationary phases (CSPs), is a highly effective method for resolving enantiomers of small-molecule drugs and intermediates. The low viscosity and high diffusivity of supercritical fluids allow for rapid separations with high efficiency.

Mass Spectrometry (MS) Based Detection and Quantification

For enhanced sensitivity and selectivity, especially in complex biological matrices, coupling liquid chromatography with mass spectrometry (LC-MS) is the preferred approach. chromatographyonline.comnih.gov Electrospray ionization (ESI) is a suitable soft ionization technique for a molecule like this compound, as it readily forms protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode.

Tandem mass spectrometry (MS/MS) further increases specificity by monitoring a specific fragmentation transition of the parent ion to a product ion. chromatographyonline.com For quantification, selected reaction monitoring (SRM) is employed, where the mass spectrometer is set to detect one or more specific precursor-to-product ion transitions. This minimizes interference from other components in the matrix, leading to lower limits of detection and quantification. nih.gov For the target compound, a plausible fragmentation in positive ESI mode would involve the loss of the carboxylic acid group or fragmentation of the butanoic acid side chain.

Table 2: Example LC-MS/MS Parameters

| Parameter | Condition |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Precursor Ion (Q1) | m/z corresponding to [M+H]+ |

| Collision Gas | Argon |

| Product Ion (Q3) | Specific fragment ion for quantification |

| Analysis Mode | Selected Reaction Monitoring (SRM) |

This highly selective and sensitive method is invaluable for pharmacokinetic studies or trace-level analysis in research applications. researchgate.netnih.gov

Method Validation Parameters for Research Applications

Validation of an analytical method is essential to ensure its reliability for its intended purpose. europa.eu For research applications, method validation demonstrates that the procedure is suitable for providing accurate and reproducible data. The validation process involves evaluating several key parameters as outlined by regulatory guidelines. ekb.egfda.gov

Selectivity/Specificity: This parameter assesses the method's ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. europa.eu It is typically evaluated by analyzing blank matrix samples from multiple sources to check for interferences at the analyte's retention time and m/z transition. europa.eu

Linearity: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is determined by analyzing a series of standards at different concentrations and performing a linear regression analysis. A correlation coefficient (r²) greater than 0.99 is generally considered acceptable. science.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of scatter between a series of measurements. science.gov Both are typically assessed at multiple concentration levels (e.g., low, medium, and high) by analyzing replicate quality control (QC) samples. For research purposes, acceptance criteria are often set at ±20% for accuracy (bias) and ≤20% for the coefficient of variation (CV) for precision.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.govscience.gov

Table 3: Summary of Method Validation Parameters for Research Applications

| Parameter | Description | Common Acceptance Criteria |

| Selectivity | Ability to measure analyte unequivocally in the presence of other components. | No significant interference at the retention time of the analyte. |

| Linearity | Proportionality of measured value to analyte concentration. | Correlation coefficient (r²) > 0.99 |

| Accuracy | Closeness of measured value to the true value. | Mean value within ±20% of the nominal concentration. |

| Precision | Repeatability of measurements on the same sample. | Coefficient of Variation (CV) ≤ 20% |

| Limit of Quantification (LOQ) | Lowest concentration measured with acceptable accuracy and precision. | CV ≤ 20% and accuracy within ±20% |

A thoroughly validated method provides confidence in the analytical results generated during research and development activities. europa.eu

Future Research Directions and Potential Academic Applications of 2 1 Methyl 1h Imidazol 4 Yl Butanoic Acid

Exploration of Novel Biological Targets

A primary avenue for future research is the identification and validation of novel biological targets for 2-(1-Methyl-1H-imidazol-4-yl)butanoic acid. The imidazole (B134444) moiety is known to interact with a wide range of enzymes and receptors, often through hydrogen bonding and metal coordination. nih.govresearchgate.net Research efforts can be directed towards screening the compound against various target classes implicated in disease.

Key potential target families for investigation include:

Kinases: These enzymes are crucial in cell signaling, and their dysregulation is a hallmark of cancer. numberanalytics.com Imidazole-based compounds have been developed as kinase inhibitors, and this compound could be evaluated for its ability to modulate the activity of specific kinases involved in oncogenic pathways.

G-Protein Coupled Receptors (GPCRs): As one of the largest families of cell surface receptors, GPCRs are important drug targets. The structural features of this compound may allow it to act as an agonist or antagonist at uncharacterized GPCRs.

Metalloenzymes: The nitrogen atoms in the imidazole ring can chelate metal ions, suggesting potential inhibitory activity against metalloenzymes that are critical for the survival of pathogens or the progression of diseases like cancer.

DNA/RNA: Some imidazole derivatives can interact with nucleic acids. Studies could explore the potential of this compound to bind to specific DNA or RNA structures, such as G-quadruplexes or riboswitches, thereby modulating gene expression or microbial growth. oup.com

A systematic approach to target identification would involve high-throughput screening against diverse target panels, followed by validation of initial "hits" through more detailed biochemical and cellular assays.

| Potential Target Class | Rationale for Investigation | Example of a Relevant Disease Area |

| Protein Kinases | Imidazole is a common scaffold in kinase inhibitors. | Cancer, Inflammatory Diseases |

| G-Protein Coupled Receptors | Diverse structural features may allow for novel receptor interactions. | Neurological Disorders, Metabolic Diseases |

| Metalloenzymes | Imidazole nitrogen atoms can coordinate with metal cofactors. | Infectious Diseases, Cancer |

| Nucleic Acids | Potential for intercalation or binding to non-canonical structures. oup.com | Cancer, Antimicrobial Therapy |

Advanced Synthetic Methodologies

While the synthesis of imidazole derivatives is well-established, future research could focus on developing more efficient, regioselective, and sustainable methods for the preparation of this compound and its analogs. numberanalytics.combenthamscience.comresearchgate.net Traditional methods like the Debus-Radziszewski synthesis often require harsh conditions and can result in mixtures of products. numberanalytics.comresearchgate.net

Future synthetic research could explore:

Transition Metal-Catalyzed Cross-Coupling Reactions: These methods offer precise control over the formation of carbon-carbon and carbon-nitrogen bonds, enabling the modular and efficient assembly of substituted imidazoles. numberanalytics.com

Flow Chemistry: Continuous flow synthesis can offer improved safety, scalability, and reaction control compared to batch processing. Developing a flow-based synthesis would be a significant advancement for producing this compound in larger quantities for extensive biological testing.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could lead to more environmentally friendly processes and provide high levels of stereoselectivity, which is crucial if chiral derivatives are to be explored.

One-Pot Reactions: Designing a synthetic sequence where multiple transformations occur in a single reaction vessel without isolating intermediates can significantly improve efficiency and reduce waste. frontiersin.org

These advanced methodologies would not only facilitate the synthesis of the parent compound but also enable the rapid generation of a library of derivatives with varied substituents, which is essential for structure-activity relationship (SAR) studies. rsc.org

| Synthetic Methodology | Potential Advantages | Relevance to Imidazole Synthesis |

| Transition Metal Catalysis | High efficiency and regioselectivity. numberanalytics.com | Precise installation of substituents on the imidazole core. |

| Flow Chemistry | Improved scalability, safety, and control. | Efficient large-scale production for further studies. |

| Biocatalysis | High stereoselectivity and green chemistry principles. | Enantioselective synthesis of chiral analogs. |

| One-Pot Reactions | Increased efficiency and reduced waste. frontiersin.org | Streamlined synthesis of the target molecule and its derivatives. |

Development of Chemical Probes and Research Tools

Beyond its potential therapeutic applications, this compound can serve as a scaffold for the development of chemical probes. rsc.orgnih.gov These tools are invaluable for studying biological processes in their native cellular environment. mskcc.org

To be developed into a chemical probe, the parent molecule could be modified by incorporating various functional tags:

Fluorophores: Attaching a fluorescent dye would allow for the visualization of the molecule's subcellular localization and its interaction with potential binding partners using techniques like fluorescence microscopy and flow cytometry. mskcc.org

Biotinylation: The addition of a biotin (B1667282) tag would enable the isolation of the molecule's cellular targets through affinity purification techniques, followed by identification using mass spectrometry-based proteomics. mskcc.org

Photo-affinity Labels: Incorporating a photoreactive group would allow for the covalent cross-linking of the probe to its biological target upon UV irradiation, facilitating unambiguous target identification.

The development of such probes would provide powerful tools to elucidate the mechanism of action of this compound and to dissect the biological pathways it modulates. numberanalytics.com The design of these probes requires careful consideration to ensure that the appended tag does not significantly alter the parent molecule's biological activity or specificity. numberanalytics.com

| Probe Type | Modification | Application | Enabling Technology |

| Fluorescent Probe | Covalent attachment of a fluorophore (e.g., FITC). mskcc.org | Cellular imaging and localization studies. | Confocal Microscopy, Flow Cytometry |

| Affinity Probe | Incorporation of a biotin tag. mskcc.org | Pull-down and identification of protein targets. | Affinity Purification, Mass Spectrometry |

| Photo-affinity Probe | Addition of a photoreactive group (e.g., benzophenone). | Covalent labeling of biological targets. | UV Cross-linking, Proteomics |

Integration of Omics Technologies in Imidazole Research

To gain a comprehensive understanding of the biological effects of this compound, the integration of various "omics" technologies is essential. nygen.ionashbio.com These high-throughput approaches can provide a systems-level view of the molecular changes induced by the compound in cells or organisms. frontiersin.org

Key omics applications include:

Transcriptomics (RNA-Seq): This technique can reveal changes in gene expression patterns following treatment with the compound, providing insights into the cellular pathways that are affected. mdpi.com This can help in formulating hypotheses about the molecule's mechanism of action.

Proteomics: By quantifying changes in the abundance and post-translational modifications of proteins, proteomics can identify the specific proteins and signaling networks that are modulated by the compound. oup.comfrontiersin.org

Metabolomics: This approach analyzes the global changes in metabolite levels, offering a functional readout of the cellular state and identifying metabolic pathways that are perturbed by the compound. nashbio.commdpi.com

Chemoproteomics: This specialized application of proteomics can be used to identify the direct protein targets of a small molecule within a complex biological sample, often in combination with chemical probes.

Integrating data from these different omics layers can provide a more complete picture of the compound's biological activity, help in identifying biomarkers of response, and accelerate the discovery of its therapeutic potential. nygen.ionashbio.comfrontlinegenomics.com

| Omics Technology | Information Gained | Potential Application in Research |

| Transcriptomics | Changes in global gene expression. mdpi.com | Identifying affected cellular pathways and mechanisms. |

| Proteomics | Alterations in protein levels and modifications. oup.comfrontiersin.org | Pinpointing modulated signaling networks. |

| Metabolomics | Shifts in the cellular metabolic profile. nashbio.commdpi.com | Understanding the functional impact on cell metabolism. |

| Multi-Omics Integration | A holistic view of molecular changes. nygen.ionashbio.comfrontlinegenomics.com | Comprehensive mechanism of action studies and biomarker discovery. |

Q & A

Basic: What are the established synthetic routes for 2-(1-Methyl-1H-imidazol-4-yl)butanoic acid?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution or condensation reactions involving imidazole derivatives. For example, thioglycolic acid-mediated coupling under mild acidic conditions (methanol, room temperature) is effective for structurally related imidazole-acetic acid derivatives . Post-synthesis purification often involves crystallization from polar solvents (e.g., water or methanol) to isolate the carboxylic acid form. Characterization typically combines H/C NMR to confirm regioselectivity at the imidazole ring and LC-MS to verify molecular weight (140.14 g/mol, CHNO) .

Basic: Which spectroscopic and crystallographic techniques are critical for structural confirmation?

Methodological Answer:

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying the methyl group position on the imidazole ring and the butanoic acid side-chain conformation .

- ORTEP-3 : Employ this graphical interface to visualize thermal ellipsoids and validate bond angles/distances, ensuring no steric clashes in the crystal lattice .

- FT-IR spectroscopy : Confirm carboxylic acid O-H stretches (~2500–3000 cm) and imidazole C=N vibrations (~1600 cm) .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., biomarker vs. metabolite roles)?

Methodological Answer:

- Comparative assays : Replicate studies using standardized cell lines (e.g., lymphangioleiomyomatosis models) and quantify results via ELISA or Western blotting to compare biomarker expression levels .

- Metabolomic profiling : Use LC-MS/MS with stable isotope-labeled internal standards (e.g., C-labeled analogs) to distinguish endogenous metabolites from exogenously administered compounds .

- Orthogonal validation : Pair histochemical staining with mass spectrometry imaging (MSI) to localize the compound in tissue sections, addressing discrepancies in cellular uptake .

Advanced: What experimental strategies mitigate challenges in crystallizing this compound?

Methodological Answer:

- High-resolution data collection : Use synchrotron radiation (λ < 1 Å) to resolve weak diffraction patterns caused by flexible butanoic acid chains .

- Co-crystallization : Introduce co-formers (e.g., alkali metal ions) to stabilize the carboxylate anion via ionic interactions, improving crystal packing .

- Temperature optimization : Screen crystallization conditions at 4°C to slow nucleation and reduce disorder, as the methyl-imidazole moiety is prone to thermal motion .

Advanced: How to optimize synthetic yield while minimizing byproducts?

Methodological Answer:

- Stoichiometric control : Use a 1.5–2.0 molar excess of thioglycolic acid to drive the reaction toward the desired product, reducing unreacted imidazole precursors .

- Solvent screening : Test aprotic solvents (e.g., DMF) to suppress esterification side reactions involving the carboxylic acid group .

- In-line monitoring : Employ HPLC with UV detection (λ = 210–230 nm) to track reaction progress and terminate at peak product concentration .

Advanced: What analytical approaches detect trace amounts of this compound in biological matrices?

Methodological Answer:

- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with a 0.1% formic acid/acetonitrile gradient. Monitor the transition m/z 141 → 95 (imidazole ring fragment) for high specificity .

- Derivatization : Enhance sensitivity by converting the carboxylic acid to a pentafluorobenzyl ester for electron-capture negative ionization (ECNI) in GC-MS .

- Matrix-matched calibration : Prepare standards in plasma or tissue homogenates to correct for ion suppression/enhancement effects .

Basic: What are the compound’s key physicochemical properties relevant to drug design?

Methodological Answer:

- LogP : Calculated ~0.5–1.2 (via ChemDraw), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

- pKa : The carboxylic acid group has a pKa ~4.5, while the imidazole N-H is ~6.8, influencing ionization state in physiological pH .

- Thermal stability : Decomposes above 300°C, necessitating storage at –20°C for long-term stability .

Advanced: How to address discrepancies in NMR spectra due to tautomerism in the imidazole ring?

Methodological Answer:

- Variable-temperature NMR : Acquire spectra at 25°C and –40°C to slow tautomeric interconversion and resolve distinct proton environments .

- pH titration : Adjust sample pH (4–8) to stabilize specific tautomers; the methyl group at N1 suppresses tautomerism compared to unsubstituted imidazoles .

- 2D H-C HSQC : Correlate H and C shifts to assign signals unambiguously, avoiding misinterpretation of overlapping peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.